molecular formula C13H16O5 B1341955 Amyl 4-Carboxyphenyl Carbonate CAS No. 377085-56-8

Amyl 4-Carboxyphenyl Carbonate

Cat. No. B1341955
M. Wt: 252.26 g/mol
InChI Key: RMIZZENBDILCRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amyl 4-Carboxyphenyl Carbonate is not directly mentioned in the provided papers. However, the papers discuss various amylose derivatives and their properties, which can be related to the general class of compounds that Amyl 4-Carboxyphenyl Carbonate may belong to. Amylose is a polysaccharide that can be modified to create various derivatives with different properties and applications, particularly in the field of chiral recognition and chromatography .

Synthesis Analysis

The synthesis of amylose derivatives is a complex process that involves regioselective substitution. Paper describes the synthesis of amylose derivatives with different substituents at specific positions on the glucose unit. This is achieved through a sequential process that begins with the esterification of the 2-position of a glucose unit. The synthesis process is crucial as it determines the arrangement of side chains, which in turn affects the chiral recognition abilities of the derivatives when used as chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC).

Molecular Structure Analysis

The molecular structure of amylose derivatives is significant in determining their properties and applications. Circular dichroism spectroscopy was used to investigate the structures of the synthesized amylose derivatives . The arrangement of side chains, as mentioned earlier, plays a critical role in the chiral recognition abilities of these derivatives. The paper does not provide detailed molecular structure analysis of Amyl 4-Carboxyphenyl Carbonate, but the techniques and principles discussed are relevant to the analysis of similar compounds.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving Amyl 4-Carboxyphenyl Carbonate. However, the synthesis and properties of amylose derivatives, such as those described in paper , imply that these compounds can participate in various chemical reactions, particularly those relevant to their functionalization and application in chiral recognition.

Physical and Chemical Properties Analysis

The physical and chemical properties of amylose derivatives are influenced by their molecular structure and the nature of their substituents. Paper discusses the solution properties of amylose tris(3,5-dimethylphenylcarbamate) and amylose tris(phenylcarbamate), which include analyses of radii of gyration, particle scattering functions, and intrinsic viscosities. These properties are solvent-dependent and are analyzed in terms of the cylindrical wormlike chain model. The physical and chemical properties are crucial for the application of these derivatives in chromatography and potentially provide insight into the behavior of similar compounds like Amyl 4-Carboxyphenyl Carbonate.

Scientific Research Applications

Organic Carbonates in Green Chemistry

Organic carbonates are increasingly important in green chemistry due to their applications as solvents, intermediates, and monomers in polymer synthesis. They offer an eco-friendly alternative to traditional organic solvents and chemicals, minimizing environmental impact. Research has focused on developing sustainable methods for synthesizing organic carbonates, including Amyl 4-Carboxyphenyl Carbonate, using carbon dioxide (CO2) as a raw material. This approach not only provides a use for CO2, a greenhouse gas, but also produces valuable chemicals with a wide range of industrial applications (Shukla & Srivastava, 2017).

Application in Carbon Sequestration and Utilization

The synthesis of organic carbonates, possibly including Amyl 4-Carboxyphenyl Carbonate, plays a role in carbon sequestration and utilization strategies. By converting CO2 into stable, useful products, this research contributes to efforts to mitigate climate change. The versatility of organic carbonates makes them suitable for a variety of uses, from materials science to the pharmaceutical industry, thus providing a pathway for the beneficial use of CO2 (Chaugule, Tamboli, & Kim, 2017).

Enzyme Assisted Extraction in Biomolecule Recovery

While not directly related to Amyl 4-Carboxyphenyl Carbonate, the application of enzyme-assisted extraction techniques in the recovery of biomolecules highlights the importance of chemical innovation in enhancing the efficiency of biological and chemical processes. Such methodologies may find parallel applications in the synthesis or extraction processes of Amyl 4-Carboxyphenyl Carbonate, demonstrating the interconnectedness of chemical innovations across different research domains (Nadar, Rao, & Rathod, 2018).

Safety And Hazards

Amyl 4-Carboxyphenyl Carbonate should be handled with care. In case of inhalation, the victim should be moved to fresh air and kept at rest. If it comes into contact with the skin, contaminated clothing should be removed immediately, and the skin should be rinsed with water. If it comes into contact with the eyes, they should be rinsed cautiously with water for several minutes. If ingested, medical advice should be sought immediately .

properties

IUPAC Name

4-pentoxycarbonyloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-2-3-4-9-17-13(16)18-11-7-5-10(6-8-11)12(14)15/h5-8H,2-4,9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIZZENBDILCRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)OC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amyl 4-Carboxyphenyl Carbonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.